molecular formula C10H10O3 B1268224 Methyl 3-oxo-3-phenylpropanoate CAS No. 614-27-7

Methyl 3-oxo-3-phenylpropanoate

Cat. No. B1268224
Key on ui cas rn: 614-27-7
M. Wt: 178.18 g/mol
InChI Key: KZTMCBOPTQHICJ-UHFFFAOYSA-N
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Patent
US04710583

Procedure details

A 1-L flask fitted with a mechanical stirrer, reflux condenser, and nitrogen sweep (to protect the Na), was immersed in a water bath to control temperature (i.e., to provide heat and to cool if need be). In the flask was placed 272.3 g (2 moles) of methyl benzoate; 74.1 g (1 mole) of methyl acetate; 1 gm. atom--23 g., Na; and 32 g (1 mole) of methanol (to react with the Na and to initate the reaction). The flask was purged with nitrogen and was maintained under a positive nitrogen pressure throughout the reaction. The solution was heated to 80°-85° C. overnight, during which time all the Na metal was consumed. The resulting yellow heterogeneous solution was cooled to room temperature and poured into a separatory funnel containing 130 ml of concentrated hydrochloric acid and 200 g. of crushed ice. This was shaken and the lower aqueous phase removed. (In this step the Na in the Na methyl benzoyl acetate reacts with the HC1 and is removed as NaCl.) The residual material was then washed with water, 2×100 mls, saturated NaHCO3 solution, 2×100 mls. and finally 2×100 mls of saturated brine (NaCl). (Byproduct methanol leaves with the water in the water washes). The residual yellow organic phase was then transferred to a distilling flask and fractionated through a 12-inch Vigreux column at 0.5 mm Hg pressure. A forerum containing methyl benzoate and methyl acetoacetate was collected at 37°-42° C. at 0.5 mm Hg. This was followed by a fraction of 82.5 methyl benzoyl acetate boiling at 81°-84° C. at 0.5 mm Hg. Yield of the pure product methyl benzoyl acetate based on Na was 46.3%, as a water white liquid.
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
272.3 g
Type
reactant
Reaction Step Two
Quantity
74.1 g
Type
reactant
Reaction Step Three
Quantity
32 g
Type
reactant
Reaction Step Four
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Methyl Benzoylacetate

Identifiers

REACTION_CXSMILES
[C:1]([O:9]C)(=O)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[C:11]([O:14][CH3:15])(=[O:13])[CH3:12].CO.C(OC)(=O)CC(C)=O>>[C:1]([CH2:12][C:11]([O:14][CH3:15])=[O:13])(=[O:9])[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
272.3 g
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Step Three
Name
Quantity
74.1 g
Type
reactant
Smiles
C(C)(=O)OC
Step Four
Name
Quantity
32 g
Type
reactant
Smiles
CO
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Na
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)(=O)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)C)(=O)OC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
This was shaken
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 1-L flask fitted with a mechanical stirrer
TEMPERATURE
Type
TEMPERATURE
Details
reflux condenser
CUSTOM
Type
CUSTOM
Details
was immersed in a water bath to control temperature (i.e., to provide heat and to cool if need be)
CUSTOM
Type
CUSTOM
Details
the reaction)
CUSTOM
Type
CUSTOM
Details
The flask was purged with nitrogen
TEMPERATURE
Type
TEMPERATURE
Details
was maintained under a positive nitrogen pressure
CUSTOM
Type
CUSTOM
Details
throughout the reaction
CUSTOM
Type
CUSTOM
Details
was consumed
ADDITION
Type
ADDITION
Details
poured into a separatory funnel
ADDITION
Type
ADDITION
Details
containing 130 ml of concentrated hydrochloric acid and 200 g
CUSTOM
Type
CUSTOM
Details
the lower aqueous phase removed
CUSTOM
Type
CUSTOM
Details
(In this step the Na in the Na methyl benzoyl acetate reacts with the HC1
CUSTOM
Type
CUSTOM
Details
is removed as NaCl
WASH
Type
WASH
Details
) The residual material was then washed with water, 2×100 mls, saturated NaHCO3 solution, 2×100 mls
CUSTOM
Type
CUSTOM
Details
(Byproduct methanol leaves with the water in the water washes)
CUSTOM
Type
CUSTOM
Details
The residual yellow organic phase was then transferred to a distilling flask
CUSTOM
Type
CUSTOM
Details
was collected at 37°-42° C. at 0.5 mm Hg

Outcomes

Product
Name
Methyl Benzoylacetate
Type
Smiles
C(C1=CC=CC=C1)(=O)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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